molecular formula C17H14N2O4S B6581709 N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1210357-44-0

N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B6581709
CAS No.: 1210357-44-0
M. Wt: 342.4 g/mol
InChI Key: UNOQVQZJXOFGTM-UHFFFAOYSA-N
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Description

The compound "N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide" is an intricate organic molecule that features a diverse arrangement of heterocycles and functional groups. These structures impart unique chemical and biological properties, making it a compound of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide" typically involves the following steps:

  • Formation of 1,2-oxazole ring: : A cyclization reaction can be employed to form the oxazole ring starting from a suitable precursor like a 2-aminothiophene derivative. Conditions often include cyclization agents such as phosphorus oxychloride.

  • Attachment of thiophene: : This step involves the formation of a thiophene ring which can be done through a reaction like the Vilsmeier-Haack reaction.

  • Construction of the benzodioxine ring: : The benzodioxine moiety is generally constructed through an intramolecular cyclization reaction involving a phenolic compound and a suitable dibromo compound.

  • Amidation: : The final step involves the coupling of the benzodioxine compound with the oxazole derivative through an amidation reaction using reagents like carbodiimides.

Industrial Production Methods

Scaling up the synthesis of "this compound" for industrial production would focus on optimizing yield and purity while minimizing cost and environmental impact. Advanced techniques such as continuous flow synthesis and the use of microwave-assisted reactions can be explored.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically at the thiophene ring, forming sulfoxides or sulfones.

  • Reduction: : Reduction can target the oxazole ring, leading to the opening of the ring under certain conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Common oxidizing agents such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often used.

Major Products Formed

Depending on the reaction, major products could include oxidized derivatives of the thiophene ring or reduced derivatives of the oxazole ring.

Scientific Research Applications

Chemistry

  • Catalysis: : The unique structural features allow it to function as a catalyst or catalyst precursor in organic reactions.

  • Ligand Design: : Its diverse functional groups make it a candidate for designing ligands in coordination chemistry.

Biology

  • Enzyme Inhibition: : The compound could act as an inhibitor for specific enzymes, aiding in the study of enzyme function and regulation.

Medicine

  • Drug Development: : Its biological activity suggests potential therapeutic applications, including anti-inflammatory and anti-cancer agents.

Industry

  • Material Science: : The structural properties make it suitable for use in developing new materials with specific electronic or photophysical properties.

Mechanism of Action

Molecular Targets

The mechanism by which "N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide" exerts its effects depends on its interaction with biological molecules. It may target proteins, enzymes, or nucleic acids.

Pathways Involved

It could modulate pathways involved in oxidative stress or cellular signaling due to its ability to undergo redox reactions and form stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-(fur-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • **N-{[5-(pyrid-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

Compared to similar compounds, "N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide" has a distinct thiophene moiety that can undergo unique redox reactions and offer specific binding interactions in biological systems.

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Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(15-10-21-12-4-1-2-5-13(12)22-15)18-9-11-8-14(23-19-11)16-6-3-7-24-16/h1-8,15H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOQVQZJXOFGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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